3-Cyclopropylthiophene-2-sulfonyl chloride
CAS No.: 2172096-17-0
Cat. No.: VC7669104
Molecular Formula: C7H7ClO2S2
Molecular Weight: 222.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172096-17-0 |
|---|---|
| Molecular Formula | C7H7ClO2S2 |
| Molecular Weight | 222.7 |
| IUPAC Name | 3-cyclopropylthiophene-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H7ClO2S2/c8-12(9,10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2 |
| Standard InChI Key | BUQFVMRVXTUIDF-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(SC=C2)S(=O)(=O)Cl |
Introduction
Chemical Identification and Structural Features
3-Cyclopropylthiophene-2-sulfonyl chloride is characterized by a thiophene ring substituted at the 2-position with a sulfonyl chloride group () and at the 3-position with a cyclopropane moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2172096-17-0 | |
| Molecular Formula | ||
| IUPAC Name | 3-cyclopropylthiophene-2-sulfonyl chloride | |
| SMILES | ClS(=O)(=O)c1sccc1C2CC2 | |
| InChI Key | BUQFVMRVXTUIDF-UHFFFAOYSA-N |
The cyclopropane ring introduces steric strain, potentially influencing reactivity and stability compared to simpler thiophene sulfonyl chlorides like 2-thiophenesulfonyl chloride (CAS 16629-19-9) .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 3-cyclopropylthiophene-2-sulfonyl chloride is detailed in the provided sources, analogous methods for cyclopropyl sulfonamides offer insights. A patent (WO2009053281A1) describes a three-step process for cyclopropyl sulfonamide synthesis :
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Sulfonamide Formation: Reaction of chloropropane sulfonyl chloride with tert-butyl amine in toluene at to .
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Ring-Closing: Treatment with n-butyl lithium to form a cyclopropane ring .
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Deprotection: Cleavage of the tert-butyl group using formic acid .
For 3-cyclopropylthiophene-2-sulfonyl chloride, a plausible route involves:
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Sulfonation of 3-Cyclopropylthiophene: Direct chlorosulfonation of 3-cyclopropylthiophene using chlorosulfonic acid, followed by purification.
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Alternative Pathway: Coupling a pre-formed cyclopropane moiety to a thiophene sulfonyl chloride precursor.
Industrial Production
Apollo Scientific (United Kingdom) manufactures the compound under catalog number NX34749, indicating scalability. Key process considerations include:
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Solvent Choice: Toluene is preferred for its low water miscibility and ease of azeotropic drying .
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Temperature Control: Reactions are conducted at low temperatures ( to ) to mitigate exothermic side reactions .
Physical and Chemical Properties
The compound’s properties are derived from its molecular structure and comparisons to related sulfonyl chlorides :
| Property | 3-Cyclopropylthiophene-2-sulfonyl Chloride | 2-Thiophenesulfonyl Chloride |
|---|---|---|
| Molecular Weight | 222.7 g/mol | 182.65 g/mol |
| Melting Point | Not reported | 30–32°C |
| Boiling Point | Not reported | 130–132°C (14 mmHg) |
| Solubility | Likely soluble in toluene, THF | Soluble in chloroform, ethyl acetate |
| Stability | Moisture-sensitive | Moisture-sensitive |
The cyclopropyl group enhances hydrophobicity, potentially reducing water solubility compared to unsubstituted analogs .
Reactivity and Applications
Chemical Reactivity
The sulfonyl chloride group () is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:
This reactivity is exploited in drug synthesis, where sulfonamides are common pharmacophores .
Pharmaceutical Applications
While direct applications of 3-cyclopropylthiophene-2-sulfonyl chloride are not explicitly cited, its structural analogs are used in:
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β-Cell Apoptosis Suppressors: Thiophene-2-sulfonyl chloride derivatives inhibit pancreatic β-cell death, relevant to diabetes research .
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Antimicrobial Agents: Cyclopropyl groups enhance membrane permeability, a desirable trait in antibiotic design .
Comparative Analysis with 2-Thiophenesulfonyl Chloride
The addition of a cyclopropyl group confers distinct advantages:
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Enhanced Stability: Steric shielding of the sulfonyl chloride may reduce hydrolysis rates.
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Tailored Reactivity: The cyclopropane ring’s electron-withdrawing effects could modulate electrophilicity at the sulfur center.
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